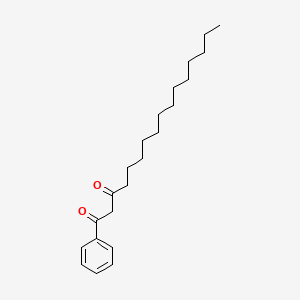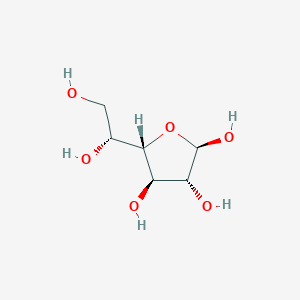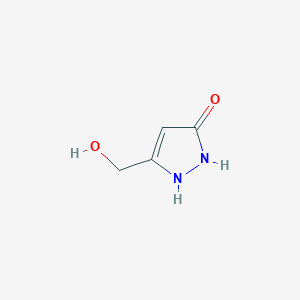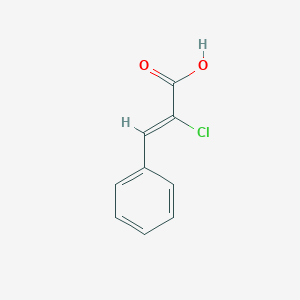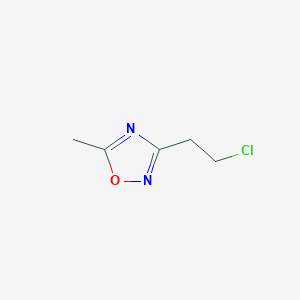
3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole
Übersicht
Beschreibung
The compound “3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole” is a derivative of oxadiazole, which is a class of organic compounds containing a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The “3-(2-Chloroethyl)” and “5-methyl” parts of the name suggest that the compound has a 2-chloroethyl group and a methyl group attached to the oxadiazole ring.
Synthesis Analysis
While specific synthesis methods for “3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole” are not available, similar compounds are often synthesized through reactions involving chloroethanol . For example, tris(2-chloroethyl) phosphate (TCEP) is generally manufactured by the reaction of phosphorus oxychloride with 2-chloroethanol .Molecular Structure Analysis
The molecular structure of “3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole” would likely consist of a five-membered oxadiazole ring with a 2-chloroethyl group attached at the 3rd position and a methyl group attached at the 5th position .Wissenschaftliche Forschungsanwendungen
Chlorination and Reactivity
- Chlorination Reactions : The chlorination of 3,5-dimethyl-1,2,4-oxadiazole, which is structurally similar to 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole, has been investigated. Photoinitiation allows for reactions at both the 3- and 5-methyl groups, with a preference for the 3-methyl group at moderate temperatures. This highlights the reactivity and potential modification sites on the oxadiazole ring (Burden & Heywood, 1972).
Synthesis Methods
- One-Pot Synthesis : Oxadiazoles, including compounds similar to 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole, have been synthesized using trichoroacetoamidoxime and various RC(O)Cl reagents in a one-pot reaction. This method demonstrates a convenient approach to synthesizing oxadiazoles (Bretanha et al., 2009).
Basicity and Protonation Sites
- Basicity Studies : The basicity of various 1,2,4-oxadiazoles, including those with methyl and phenyl substitutions, was analyzed. This study informs about the potential protonation sites and the electron availability in these compounds, which is crucial for understanding their chemical behavior (Trifonov et al., 2005).
Antihypertensive Activity
- Antihypertensive Activity : 3-Arylsulfonylmethyl-1,2,4-oxadiazole derivatives, closely related to the compound , have shown antihypertensive activity in animal models. This indicates potential medical applications for structurally similar oxadiazoles (Santilli & Morris, 1979).
Corrosion Inhibition
- Corrosion Inhibition : Oxadiazole derivatives have been evaluated as corrosion inhibitors for mild steel. The study of such derivatives provides insights into the potential industrial applications of 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole in material science (Kalia et al., 2020).
Synthon for Protecting Acetamidines
- Protecting Acetamidines : The use of 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a protecting group for acetamidines in various synthetic sequences demonstrates the synthetic utility of oxadiazoles in organic chemistry (Moormann et al., 2004).
Insecticidal Activity
- Insecticidal Activity : Some 1,2,4-oxadiazole compounds, akin to 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole, have been synthesized and found to display significant insecticidal activity, indicating potential applications in agriculture and pest control (Liu et al., 2017).
Eigenschaften
IUPAC Name |
3-(2-chloroethyl)-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c1-4-7-5(2-3-6)8-9-4/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNZCGDKGUEMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502257 | |
| Record name | 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole | |
CAS RN |
71088-13-6 | |
| Record name | 3-(2-Chloroethyl)-5-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-chloroethyl)-5-methyl-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





